![molecular formula C14H18N4O3 B2445493 7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-08-4](/img/structure/B2445493.png)
7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as TE-MPO, is a potent and selective inhibitor of the cGAS-STING pathway, which plays a crucial role in the innate immune response to viral and bacterial infections. TE-MPO has been shown to have promising therapeutic potential for the treatment of autoimmune diseases and certain types of cancer.
Scientific Research Applications
- The title compound serves as a precursor to biologically active natural products, including Indiacen A and Indiacen B . These compounds exhibit diverse pharmacological properties and have been isolated from plants, bacteria, and fungi .
- Indole derivatives, such as those derived from this compound, have shown anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
- Researchers have explored the potential of 7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione as an anticancer agent. Its structural features make it an interesting scaffold for designing novel anti-cancer compounds .
- The compound has been investigated in photooxidation studies. Researchers explore its reactivity with molecular oxygen and its role in generating reactive oxygen species (ROS) under specific conditions .
- The synthesis of this compound involves several steps, including Vilsmeier formylation, reduction, protection of hydroxy groups, and introduction of the tert-butyl (dimethyl)silyl enyne side chain. These synthetic methodologies contribute to the development of new strategies for indole derivatives .
Biological Activity and Natural Product Precursor
Anticancer Research
Photooxidation Studies
Synthetic Chemistry and Methodology
properties
IUPAC Name |
7-tert-butyl-2-ethyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-6-17-11(19)9-10(16(5)13(17)20)15-12-18(9)7-8(21-12)14(2,3)4/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKZWBAVYZHYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18580427 |
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